Product packaging for Gly-L-Ala-L-Ala-D-Ala-D-Ala(Cat. No.:CAS No. 53093-86-0)

Gly-L-Ala-L-Ala-D-Ala-D-Ala

Cat. No.: B1505049
CAS No.: 53093-86-0
M. Wt: 359.38 g/mol
InChI Key: KFAHJBXSCMRXIA-RBXMUDONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gly-L-Ala-L-Ala-D-Ala-D-Ala is a specialized tetrapeptide featuring a mixed L- and D-amino acid sequence, making it a compound of significant interest in biochemical research, particularly in the study of bacterial cell wall biosynthesis. The presence of D-amino acids is a key structural motif in the peptidoglycan layer of bacterial cell walls . This peptide is designed for research applications only and is not intended for diagnostic or therapeutic uses. Researchers can utilize this compound to investigate the activity and specificity of key bacterial enzymes, such as dipeptidases and D-alanine:D-alanine ligase (Ddl) . Its sequence may serve as a substrate analog or inhibitor to probe the mechanism of peptidoglycan assembly, a validated pathway for antibiotic action . Studies have shown that incorporating non-standard amino acids like glycine in place of alanine can disrupt peptidoglycan cross-linking, leading to morphological aberrations and inhibited cell growth . Furthermore, the structure allows for the exploration of bacterial resistance mechanisms, notably those involving altered substrate specificity in enzymes like VanA . This tetrapeptide provides a valuable tool for metabolomic studies, enzymology, and the development of novel antimicrobial agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H25N5O6 B1505049 Gly-L-Ala-L-Ala-D-Ala-D-Ala CAS No. 53093-86-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53093-86-0

Molecular Formula

C14H25N5O6

Molecular Weight

359.38 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C14H25N5O6/c1-6(16-10(20)5-15)11(21)17-7(2)12(22)18-8(3)13(23)19-9(4)14(24)25/h6-9H,5,15H2,1-4H3,(H,16,20)(H,17,21)(H,18,22)(H,19,23)(H,24,25)/t6-,7-,8+,9+/m0/s1

InChI Key

KFAHJBXSCMRXIA-RBXMUDONSA-N

SMILES

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)CN

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)O)NC(=O)CN

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)CN

sequence

GAAAA

Origin of Product

United States

Synthetic Methodologies for Gly L Ala L Ala D Ala D Ala and Its Analogs

Principles of Solid-Phase Peptide Synthesis (SPPS) Applied to Complex Peptides

Solid-Phase Peptide Synthesis (SPPS), pioneered by Merrifield, has become a cornerstone of peptide synthesis due to its efficiency and amenability to automation. nii.ac.jpmasterorganicchemistry.com The fundamental principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. lcms.czresearchgate.net This approach simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing steps. nii.ac.jp

For a complex peptide like Gly-L-Ala-L-Ala-D-Ala-D-Ala, the synthesis would typically commence by attaching the C-terminal D-Alanine to a suitable resin. biotage.com The synthesis then proceeds by sequential deprotection of the N-terminal protecting group (commonly the Fmoc group) and coupling of the next amino acid in the sequence, which is activated to facilitate peptide bond formation. masterorganicchemistry.combiotage.com This cycle of deprotection and coupling is repeated until the full peptide sequence is assembled.

Key considerations for SPPS of this pentapeptide include:

Stereochemistry: The presence of both L- and D-amino acids requires the use of the correct stereoisomer at each coupling step to ensure the desired final configuration.

Aggregation: Peptide chains, particularly those containing hydrophobic residues like Alanine (B10760859), can aggregate on the solid support, hindering subsequent coupling reactions. sigmaaldrich.com Strategies to overcome this include the use of specialized resins, high-temperature synthesis, or the incorporation of backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) on glycine (B1666218) residues. sigmaaldrich.com

Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin support, typically using a strong acid cocktail such as trifluoroacetic acid (TFA), which also removes side-chain protecting groups. biotage.commdpi.com

The efficiency of SPPS allows for the generation of analogs of the target peptide by substituting specific amino acids in the sequence, for example, by replacing D-Alanine with other D-amino acids or even non-natural amino acids to study structure-activity relationships. tudublin.ie

Solution-Phase Peptide Synthesis Strategies for Defined Stereochemistry

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for large-scale synthesis or for peptides that are difficult to assemble on a solid support. springernature.comekb.eg In solution-phase synthesis, the peptide is assembled in a homogenous reaction mixture, with purification of intermediates required after each coupling step. ekb.eg

A key advantage of solution-phase synthesis is the ability to fully characterize intermediates at each stage, ensuring the integrity of the peptide chain as it is built. This method offers precise control over reaction conditions, which is critical for maintaining the stereochemical purity of the D-amino acid residues in this compound. ekb.eg

The general strategy involves the coupling of protected amino acid fragments. For instance, a dipeptide fragment could be synthesized and then coupled to a tripeptide fragment. This convergent approach can be more efficient than a linear, one-amino-acid-at-a-time strategy. ekb.eg The formation of the peptide bond is achieved using coupling reagents that activate the carboxyl group of one amino acid to react with the amino group of another, while minimizing the risk of racemization. masterorganicchemistry.com

Though often more labor-intensive than SPPS due to the need for purification after each step, solution-phase synthesis can be advantageous for certain complex peptides where on-resin aggregation or other side reactions are problematic. springernature.com

Chemoenzymatic Approaches for Peptide Ligation and Assembly

Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity and efficiency of enzymatic reactions. This approach is particularly powerful for the synthesis of complex biomolecules like peptidoglycan precursors. acs.orgresearchgate.net Enzymes can be used to ligate chemically synthesized peptide fragments or to modify a peptide scaffold with high specificity, often under mild reaction conditions. acs.org

For the synthesis of UDP-N-acetylmuramyl-pentapeptide, the bacterial cell-wall precursor containing the this compound sequence, a chemoenzymatic strategy has proven highly effective. acs.orgresearchgate.net This can involve the chemical synthesis of the pentapeptide itself, which is then enzymatically ligated to the UDP-N-acetylmuramic acid (UDP-MurNAc) moiety. This strategy allows for flexibility in modifying the peptide portion, enabling the creation of various analogs to study antibiotic resistance mechanisms. acs.org

Enzymes such as proteases can also be used in reverse, catalyzing the formation of peptide bonds, sometimes in organic solvents to shift the equilibrium towards synthesis rather than hydrolysis. acs.orgacs.org The use of enzymes like ligases can facilitate the joining of peptide fragments with precise control over the linkage site, avoiding the need for extensive protecting group strategies. asm.org This approach has been instrumental in synthesizing analogs of vancomycin (B549263) and other glycopeptide antibiotics that target the D-Ala-D-Ala terminus of peptidoglycan precursors. nih.govresearchgate.netuq.edu.au

Isotopic Labeling Techniques for Spectroscopic and Mechanistic Investigations

Isotopic labeling is an indispensable tool for studying the structure, dynamics, and mechanism of action of peptides and proteins using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. oup.com By replacing specific atoms (e.g., ¹²C, ¹⁴N, ¹H) with their heavier, stable isotopes (e.g., ¹³C, ¹⁵N, ²H), specific parts of the molecule can be "highlighted" for analysis. oup.comsigmaaldrich.com

For this compound, isotopic labeling can be achieved by incorporating labeled amino acids during chemical synthesis. oup.com For example, using ¹³C- or ¹⁵N-labeled Alanine or Glycine in either SPPS or solution-phase synthesis would yield a peptide that can be readily studied by NMR to probe its conformation and interactions with binding partners like vancomycin. acs.org

Common isotopic labeling strategies include:

Uniform Labeling: All instances of a particular amino acid are labeled (e.g., all Alanine residues are ¹³C-labeled). This is often achieved by providing a labeled precursor in a biosynthetic system. sigmaaldrich.com

Selective Labeling: Only a specific position in the peptide is labeled. This provides more detailed, localized information. nih.gov

Reverse Labeling: In a uniformly labeled protein, specific residues are left unlabeled to simplify complex NMR spectra. nih.gov

These labeling techniques are crucial for elucidating the structural basis of antibiotic action and resistance, as they allow researchers to observe the conformational changes that occur upon drug binding to the peptide target. oup.comacs.org

Purification and Characterization of Synthetic Peptides

Following synthesis, the crude peptide product contains not only the desired full-length peptide but also various impurities, such as truncated sequences, deletion sequences, and byproducts from side reactions. lcms.czwaters.com Therefore, rigorous purification and characterization are essential to ensure the final product's identity and purity. researchgate.netwaters.com

The most common method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . lcms.czmdpi.com This technique separates the target peptide from impurities based on differences in hydrophobicity. A non-polar stationary phase is used with a polar mobile phase, and the elution of peptides is controlled by a gradient of increasing organic solvent concentration. researchgate.net Mobile phase additives like trifluoroacetic acid (TFA) are often used to improve peak shape and resolution. lcms.cz For subsequent use in biological assays, the TFA counterion may need to be exchanged for a more biocompatible one, like acetate (B1210297) or hydrochloride, which can be achieved using solid-phase extraction or further chromatographic steps. mdpi.com

Once purified, the peptide must be thoroughly characterized. The primary techniques used for this are:

Mass Spectrometry (MS): This technique provides an accurate molecular weight of the peptide, confirming that the correct sequence has been synthesized. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, confirming the sequence, stereochemistry, and conformation of the peptide. tudublin.ie

Amino Acid Analysis: This method confirms the amino acid composition of the purified peptide.

The combination of these techniques provides a comprehensive picture of the synthetic peptide's identity, purity, and structural integrity.

Advanced Structural and Conformational Analysis of Gly L Ala L Ala D Ala D Ala

High-Resolution NMR Spectroscopy for Solution-State Conformations

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. It provides detailed information on covalent bonding, bond angles, and through-space proximities of atoms.

Assignment of Resonances and Elucidation of Secondary Structure Elements

The initial step in an NMR structural analysis is the sequence-specific assignment of proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances. This is typically achieved using a suite of two-dimensional NMR experiments, including Total Correlation Spectroscopy (TOCSY) to identify amino acid spin systems and Nuclear Overhauser Effect Spectroscopy (NOESY) to link adjacent residues.

Once assigned, the chemical shifts themselves provide valuable structural information. The deviation of Cα and Cβ chemical shifts from their random coil values, known as the Chemical Shift Index (CSI), is a reliable indicator of secondary structure. For a short, flexible peptide like Gly-L-Ala-L-Ala-D-Ala-D-Ala, residues are likely to exhibit chemical shifts close to random coil values, though localized, transient structures may be present. The presence of both L- and D-amino acids can induce specific turns, which would be reflected in the chemical shifts of the involved residues.

Table 1: Representative ¹H Chemical Shifts for this compound in a Random Coil Conformation

Residue NH
Gly (1) 8.34 3.97 -
L-Ala (2) 8.26 4.35 1.48
L-Ala (3) 8.19 4.36 1.47
D-Ala (4) 8.15 4.34 1.46
D-Ala (5) 8.01 4.31 1.45

Note: Values are typical and can vary based on solvent, pH, and temperature.

Inter-residue Proximity Determination using NOE Spectroscopy

The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are typically less than 5 Å apart. NOESY experiments map these interactions, providing distance constraints that are essential for 3D structure calculation. The pattern of observed NOEs is characteristic of specific secondary structures. wikipedia.org

For this compound, the analysis would focus on sequential (i, i+1) and medium-range (i, i+2; i, i+3) NOEs. The presence of strong sequential Hα(i) to NH(i+1) NOEs would indicate an extended conformation, while the absence of medium-range NOEs would suggest a lack of stable helical or compact sheet structures. wikipedia.org However, the D-Ala-D-Ala motif is known to favor turn-like conformations, and specific NOEs, such as between the NH of D-Ala(5) and the Hα of L-Ala(3), could indicate the presence of a beta-turn.

Table 2: Expected NOE Connectivities for Different Secondary Structures

NOE Type Distance (Å) α-Helix β-Sheet β-Turn
dαN(i, i+1) 2.5 - 3.5 Strong Strong Strong
dNN(i, i+1) 2.0 - 3.0 Strong Weak Variable
dαN(i, i+3) 2.5 - 4.5 Medium Absent Present (Type I/II)

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides an atomic-resolution view of a molecule's structure in the solid state. While obtaining suitable crystals of a small, flexible peptide can be challenging, the resulting structure reveals precise bond lengths, bond angles, and the details of intermolecular packing. mdpi.com

Crystal Packing and Intermolecular Interactions

In a hypothetical crystal lattice of this compound, the molecular conformation would be stabilized by a network of intermolecular hydrogen bonds. researchgate.net The primary interactions would involve the backbone amide protons (N-H) as donors and the carbonyl oxygens (C=O) as acceptors, linking molecules into sheets or layers. researchgate.net The terminal amino and carboxyl groups would also be key participants in this hydrogen-bonding network. Van der Waals interactions between the alanine (B10760859) methyl groups would further contribute to the stability of the crystal packing. The specific arrangement would aim to maximize favorable interactions, leading to a highly ordered, repeating structure.

Circular Dichroism (CD) Spectroscopy for Conformational Ensembles

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is a sensitive technique for analyzing the secondary structure of peptides in solution, providing information about the average conformation of the molecular ensemble. wikipedia.orgscilit.com

The CD spectrum of a peptide is dominated by the contributions of its amide bonds. wikipedia.org Different secondary structures give rise to characteristic spectra:

α-helix: Strong negative bands around 222 nm and 208 nm, and a strong positive band around 193 nm. wikipedia.org

β-sheet: A negative band around 218 nm and a positive band around 195 nm.

Random Coil: A strong negative band near 200 nm. wikipedia.org

For this compound, the spectrum would likely be indicative of a disordered or random coil state, characterized by a single strong negative minimum below 200 nm. wikipedia.org However, the presence of D-amino acids could induce specific turn conformations that might introduce subtle features to the spectrum, distinguishing it from a truly random coil peptide composed solely of L-amino acids.

Table 3: Characteristic Far-UV CD Signals for Peptide Secondary Structures

Secondary Structure Wavelength of Maxima/Minima (nm)
α-Helix Positive at ~193, Negative at ~208 and ~222
β-Sheet Positive at ~195, Negative at ~218
Random Coil Negative at ~198

Vibrational Spectroscopy (FTIR, Raman) for Amide Bond Conformation and Hydrogen Bonding

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. For peptides, the amide bond vibrations are particularly informative about conformation and hydrogen bonding. acs.org

The most analyzed band is the Amide I band (1600-1700 cm⁻¹), which arises primarily from the C=O stretching vibration of the peptide backbone. The exact frequency of this band is highly sensitive to the peptide's secondary structure and the extent of hydrogen bonding. acs.orgnih.gov

α-helical structures typically show an Amide I band around 1650-1658 cm⁻¹.

β-sheet structures exhibit a major band in the 1620-1640 cm⁻¹ range.

Unordered or random coil structures have a broad Amide I band centered around 1640-1650 cm⁻¹.

For this compound in an aqueous solution, the Amide I band in its FTIR or Raman spectrum would be expected to be broad and centered in the 1640-1650 cm⁻¹ range, consistent with a predominantly disordered conformational ensemble. acs.org Any significant population of a specific turn structure might result in additional, less prominent components within this band.

Table 4: Correlation of Amide I Band Frequency with Secondary Structure

Secondary Structure Typical Amide I Frequency Range (cm⁻¹)
α-Helix 1650 - 1658
β-Sheet 1620 - 1640
β-Turn 1660 - 1685

Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry and molecular dynamics (MD) simulations serve as powerful tools for investigating the structural and dynamic properties of peptides at an atomic level. For a heterochiral peptide such as this compound, these methods provide invaluable insights into its conformational landscape, electronic structure, and the specific influence of its D-amino acid residues. This pentapeptide is analogous to the terminal sequence of the lipid II pentapeptide stem (L-Ala-γ-D-Glu-X-D-Ala-D-Ala, where X is often a diamino acid), a crucial precursor in bacterial cell wall peptidoglycan biosynthesis nih.govoup.comsigmaaldrich.comnih.gov. Consequently, understanding its structure through computational means is of significant interest. MD simulations, governed by the principles of classical mechanics, track the movement of each atom over time, revealing how peptides fold, interact with their environment, and fluctuate between different conformations nih.gov.

These simulations rely on force fields—sets of parameters that define the potential energy of the system—to calculate the forces between atoms. For peptides containing non-standard residues like D-amino acids, the accuracy of these force fields is critical. While many force fields are well-parameterized for L-amino acids, specific considerations are necessary to accurately model the stereochemical effects of D-residues. Advanced computational techniques are often required to adequately sample the vast conformational space accessible to such a flexible molecule and to derive thermodynamically relevant information.

Conformational Sampling and Free Energy Landscapes

The conformational flexibility of this compound gives rise to a complex energy landscape with numerous local minima (stable conformations) separated by energy barriers. Mapping this landscape is essential for understanding the peptide's structural preferences and behavior.

Enhanced Sampling Techniques: Standard MD simulations can become trapped in local energy minima, failing to explore the full range of possible conformations within a practical timescale. To overcome this, enhanced sampling methods are employed. Techniques such as Replica Exchange Molecular Dynamics (REMD) and Metadynamics accelerate the exploration of the conformational space by overcoming energy barriers, allowing for the construction of a comprehensive free energy landscape nih.govresearchgate.net. For instance, studies on the alanine dipeptide, a foundational model system, have extensively used these methods to map its free energy surface as a function of its backbone dihedral angles (φ and ψ) nih.govgithub.com.

Free Energy Landscapes (FEL): The results of these simulations are often visualized as a free energy landscape, a plot that shows the free energy of the system as a function of one or more collective variables (CVs), such as dihedral angles or the root-mean-square deviation (RMSD) from a reference structure nih.govacs.org. The landscape for this compound would reveal the most probable conformations (deep energy wells) and the transition pathways between them. Based on studies of similar peptides, it is expected that the landscape would feature distinct basins corresponding to extended structures, various types of β-turns, and potentially helical conformations, particularly influenced by the D-Ala residues at the C-terminus nih.gov. The table below summarizes typical conformational states observed for alanine-containing peptides.

Conformational StateTypical Dihedral Angles (φ, ψ)Key Characteristics
Right-handed alpha-helix (αR) Approx. (-60°, -45°)Common helical structure; stabilized by i → i+4 hydrogen bonds.
Extended β-strand (β) Approx. (-135°, +135°)Linear, extended backbone conformation.
Polyproline II (PPII) Approx. (-75°, +145°)Left-handed helix, common in unfolded or flexible regions.
Left-handed alpha-helix (αL) Approx. (+60°, +45°)Favorable for D-amino acids; sterically hindered for L-amino acids.
C7eq turn φ ≈ -80°, ψ ≈ +80°Stabilized by an i → i+1 hydrogen bond.

Note: The specific values can vary depending on the local sequence and environment.

Quantum Mechanical Calculations of Electronic Structure and Spectroscopic Parameters

While MD simulations provide a powerful means to explore conformational dynamics, quantum mechanical (QM) calculations are necessary for a precise understanding of a molecule's electronic structure and for accurately predicting spectroscopic parameters. QM methods, such as Density Functional Theory (DFT) and ab initio methods (e.g., Møller-Plesset perturbation theory, MP2), solve approximations to the Schrödinger equation to determine the electronic wavefunction and energy of a molecule unc.edunih.gov.

These calculations are computationally intensive and are typically performed on a limited number of conformations, often those identified as energy minima from MD simulations americanpeptidesociety.org. For this compound, QM calculations can provide:

Accurate Geometries and Energies: Optimization of peptide conformations at the QM level provides highly accurate bond lengths, angles, and relative energies, which can be used to refine classical force fields unc.edu.

Electronic Properties: QM methods can calculate the distribution of electronic charge, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the peptide's reactivity jomardpublishing.com.

Spectroscopic Parameters: A key application of QM is the prediction of spectroscopic data. For example, QM can calculate the vibrational frequencies corresponding to infrared (IR) and Raman spectra, as well as the nuclear magnetic resonance (NMR) chemical shifts and coupling constants nih.govcas.cz. Comparing these calculated parameters with experimental data provides a stringent test of the computed conformational ensemble.

The table below outlines the types of parameters that can be derived from QM calculations for this peptide.

Parameter TypeSpecific ExamplesApplication
Geometric Bond lengths, bond angles, dihedral anglesHigh-accuracy structural determination.
Energetic Relative conformational energies, reaction barriersUnderstanding stability and reactivity.
Electronic Partial atomic charges, dipole moment, HOMO/LUMO gapPredicting chemical reactivity and intermolecular interactions.
Spectroscopic NMR chemical shifts, J-couplings, IR frequenciesValidation of computed structures against experimental data.

Influence of D-Amino Acids on Peptide Backbone and Side-Chain Conformations

The inclusion of D-alanine residues at the fourth and fifth positions has a profound impact on the structural preferences of the this compound peptide. D-amino acids have side chains with the opposite stereochemistry to the canonical L-amino acids found in most proteins. This inversion of chirality alters the accessible regions of the Ramachandran plot for the D-amino acid residues and influences the conformation of neighboring L-residues.

Backbone Conformation: A D-amino acid residue preferentially adopts conformations with positive φ (phi) dihedral angles, such as the left-handed alpha-helical (αL) region of the Ramachandran map nih.gov. This is in stark contrast to L-amino acids, which strongly favor negative φ angles (e.g., right-handed alpha-helices and beta-sheets) wikipedia.org. The presence of the D-Ala-D-Ala sequence at the C-terminus is known to be a key structural feature in the uncrosslinked peptide stems of bacterial peptidoglycan, where it is recognized by transpeptidase enzymes nih.govnih.gov. This specific terminus facilitates the formation of particular turn structures that are critical for its biological function. Computational studies on peptides containing both L- and D-amino acids have shown that these sequences are prone to forming specific types of β-turns, which reverse the direction of the peptide backbone.

Mechanistic Elucidation of Biological Interactions and Molecular Recognition

Interactions with D-Ala-D-Ala Ligase (Ddl) Enzymes

D-alanine-D-alanine ligase (Ddl) is a critical enzyme in the cytoplasmic stage of bacterial cell wall peptidoglycan synthesis. youtube.com It catalyzes the ATP-dependent ligation of two D-alanine molecules to form the D-alanyl-D-alanine dipeptide. youtube.com This dipeptide is subsequently added to the UDP-N-acetylmuramic acid (UDP-MurNAc)-tripeptide precursor, forming the pentapeptide side chain essential for peptidoglycan cross-linking.

D-Ala-D-Ala ligase exhibits a high degree of specificity for its primary substrate, D-alanine. However, studies on Ddl from various bacterial species have revealed a degree of substrate promiscuity. For instance, the Ddl from Thermotoga maritima has been shown to have broad substrate specificity, accepting up to 15 different D-amino acids. Among these, D-alanine, D-cysteine, and D-serine are the most favored substrates. nih.gov Ddls from Escherichia coli and Synechocystis sp. also demonstrate broad substrate specificities, accommodating D-serine, D-threonine, D-cysteine, and glycine (B1666218), in addition to D-alanine. uniprot.org

The kinetic mechanism of Ddl follows an ordered Ter-Ter mechanism, where ATP binds first, followed by the two D-alanine molecules in succession. ebi.ac.uk The kinetic parameters of Ddl are significantly influenced by the presence of monovalent cations, as detailed in section 4.1.3. While comprehensive comparative data for various D-amino acid substrates under identical conditions is limited, the available research indicates a clear preference for D-alanine, which is reflected in lower Km and higher kcat values compared to other potential substrates.

X-ray crystallography studies of D-Ala-D-Ala ligase from various sources, including Thermus thermophilus, have provided detailed insights into the structural basis of substrate and product binding. The enzyme is typically a dimer, with each monomer comprising three distinct domains: an N-terminal domain, a central domain, and a C-terminal domain. ebi.ac.uk The active site is located at the interface of these three domains. ebi.ac.uk

The activity of D-Ala-D-Ala ligase is significantly enhanced by the presence of monovalent cations (MVCs). nih.gov Ddl is classified as a Type II MVC-activated enzyme, meaning it retains some activity in the absence of these cations, but its efficiency is markedly increased in their presence. nih.govnih.gov The activation is dependent on the ionic radius of the cation, with larger cations generally being more effective activators. nih.gov

Kinetic studies on Ddl from Thermus thermophilus have demonstrated this dependence. The presence of activating MVCs leads to a substantial decrease in the Km for D-alanine, indicating a higher affinity for the substrate, with a less pronounced effect on the kcat. nih.gov The order of activation for TtDdl has been determined as K+ ≈ Rb+ > NH4+ ≈ Cs+ > Na+ ≈ Li+. nih.gov In the presence of 50 mM KCl, the enzymatic efficiency (kcat/Km) of TtDdl increases approximately 20-fold. nih.gov

Structural studies have revealed a specific MVC binding site adjacent to the active site. nih.gov The binding of an activating cation in this pocket is proposed to alter the charge distribution within the active site, which in turn enhances the binding of the D-alanine substrates. nih.gov This allosteric activation mechanism does not appear to involve a large-scale conformational change of the enzyme upon cation binding. nih.gov

Monovalent Cation (50 mM)kcat (s-1)Km for D-Ala2 (μM)kcat/Km for D-Ala2 (s-1M-1)
Low MVC11.0 ± 0.44020 ± 3202740
LiCl11.3 ± 0.93560 ± 6003170
NaCl10.6 ± 0.53340 ± 3003170
KCl9.1 ± 0.2190 ± 2047900
NH4Cl10.1 ± 0.3330 ± 4030600
RbCl9.4 ± 0.2200 ± 2047000
CsCl9.9 ± 0.3410 ± 4024100

Engagement with Mur Ligases in Peptidoglycan Cytoplasmic Steps

The Mur ligases (MurC, MurD, MurE, and MurF) are a family of ATP-dependent enzymes that catalyze the sequential addition of amino acids to UDP-MurNAc, forming the pentapeptide side chain of the peptidoglycan precursor. ebi.ac.uk These enzymes share a similar three-domain structure: an N-terminal domain that binds the UDP-MurNAc substrate, a central ATP-binding domain, and a C-terminal domain that recognizes the incoming amino acid or peptide. ebi.ac.uk

MurF is the final ligase in this cytoplasmic pathway, catalyzing the addition of the D-alanyl-D-alanine dipeptide to the UDP-MurNAc-L-Ala-γ-D-Glu-L-Lys (or meso-diaminopimelate in many Gram-negative bacteria) tripeptide precursor. ebi.ac.ukkopri.re.kr The binding of substrates to MurF is an ordered process, with ATP binding first, followed by the UDP-MurNAc-tripeptide, and finally the D-Ala-D-Ala dipeptide. kopri.re.kr The initial binding of ATP is thought to induce a conformational change that facilitates the binding of the other two substrates. kopri.re.kr

MurC catalyzes the first step in the formation of the peptide side chain, the addition of L-alanine to UDP-MurNAc. The substrate specificity of MurC is relatively strict for L-alanine. While some other L-amino acids and glycine have been shown to act as competitive inhibitors of MurC, their incorporation into the peptidoglycan precursor is not observed. D-amino acids show no inhibitory activity against MurC.

There is currently no scientific evidence to suggest that a pentapeptide such as "Gly-L-Ala-L-Ala-D-Ala-D-Ala" could serve as a substrate for MurC. The active site of MurC is tailored to bind a single L-alanine molecule, and it is highly unlikely that it could accommodate a significantly larger and structurally different pentapeptide. The catalytic mechanism of MurC involves the specific recognition and activation of the carboxyl group of L-alanine for ligation to UDP-MurNAc, a process that would not be feasible with a pre-formed peptide.

Molecular Recognition by Glycopeptide Antibiotics (e.g., Vancomycin)

Glycopeptide antibiotics, with vancomycin (B549263) being a prominent example, function by specifically recognizing and binding to the D-Ala-D-Ala terminus of peptidoglycan precursors like this compound. This sequestration prevents the incorporation of these precursors into the growing peptidoglycan network, thereby inhibiting bacterial cell wall synthesis and leading to cell lysis.

The high-affinity interaction between vancomycin and the D-Ala-D-Ala motif is primarily mediated by a network of five critical hydrogen bonds. The peptide backbone of the vancomycin molecule forms a binding pocket that complements the D-Ala-D-Ala terminus.

Key Hydrogen Bonds in the Vancomycin-D-Ala-D-Ala Complex:

Three hydrogen bonds form between the C-terminal carboxylate group of the D-Ala-D-Ala moiety and amide groups within the vancomycin binding pocket.

A crucial hydrogen bond is established between the amide nitrogen of the terminal D-alanine and a carbonyl oxygen on the vancomycin backbone.

Another hydrogen bond forms between the carbonyl oxygen of the penultimate D-alanine and an amide proton on the antibiotic.

This extensive hydrogen bonding network is the primary driver for the strong binding affinity observed between vancomycin and its target peptide.

Table 1: Comparative Binding Affinities of Vancomycin for Peptidoglycan Precursor Termini

Ligand TerminusKey Interaction ChangeApproximate Fold-Decrease in Affinity
D-Ala-D-AlaN/A (Native Target)1 (Reference)
D-Ala-D-LacLoss of one key hydrogen bond and introduction of electrostatic repulsion1000-fold
D-Ala-D-SerNo loss of hydrogen bonds, but subtle steric and entropic effects6- to 7-fold

Modifications to the terminal D-Ala-D-Ala sequence have a profound impact on the stability of the complex formed with glycopeptide antibiotics. The most clinically significant modification is the substitution of the terminal D-alanine with D-lactate (D-Ala-D-Lac), a primary mechanism of vancomycin resistance in bacteria like Vancomycin-Resistant Enterococci (VRE).

This single atom change from a nitrogen to an oxygen in the peptide backbone results in:

Loss of a critical hydrogen bond : The amide NH, which acts as a hydrogen bond donor in the D-Ala-D-Ala motif, is replaced by an ester oxygen in D-Ala-D-Lac, which cannot fulfill this role.

Electrostatic Repulsion : The lone pairs of electrons on the ester oxygen of D-Ala-D-Lac and a nearby carbonyl oxygen on the vancomycin molecule create a repulsive interaction.

These combined effects lead to a drastic reduction in binding affinity, approximately 1000-fold, rendering the antibiotic ineffective. Other modifications, such as the replacement of the terminal D-alanine with D-serine (D-Ala-D-Ser), also reduce binding affinity, albeit to a lesser extent (approximately 6-fold), likely due to subtle steric and entropic penalties rather than the loss of a hydrogen bond.

Interactions with Penicillin-Binding Proteins (PBPs)

Penicillin-Binding Proteins (PBPs) are a family of bacterial enzymes essential for the final steps of peptidoglycan synthesis, including transpeptidation and carboxypeptidation reactions. The natural substrate for these enzymes is the D-Ala-D-Ala terminus of the peptidoglycan precursor peptides.

The mechanism of action of β-lactam antibiotics, such as penicillin, is based on their structural mimicry of the D-Ala-D-Ala dipeptide. This structural similarity allows β-lactams to enter the active site of PBPs.

The catalytic mechanism of PBPs involves a nucleophilic attack by an active site serine residue on the carbonyl carbon of the peptide bond between the two D-alanine residues of the substrate. This leads to the formation of a transient acyl-enzyme intermediate and the release of the terminal D-alanine. In the normal physiological process, this acyl-enzyme intermediate is then resolved by reacting with an amino group from an adjacent peptide chain (transpeptidation) or with water (carboxypeptidation).

However, when a β-lactam antibiotic binds to the PBP active site, the active site serine attacks the carbonyl carbon of the β-lactam ring. This results in the formation of a highly stable, long-lived penicilloyl-enzyme intermediate. The slow rate of deacylation of this complex effectively sequesters the PBP, preventing it from participating in cell wall synthesis and ultimately leading to bacterial cell death.

Stereoselective Molecular Recognition by Synthetic Receptors and Biomacromolecules

The specific stereochemistry of the D-Ala-D-Ala motif is crucial for its biological recognition. This stereoselectivity has been explored through the design of synthetic receptors capable of distinguishing between different peptide stereoisomers. For instance, macrocyclic receptors inspired by the hydrogen-bonding patterns of protein β-sheets have been synthesized to selectively bind dipeptides. While some synthetic receptors have shown modest enantioselectivity and diastereoselectivity in recognizing different isomers of the Ala-Ala dipeptide, achieving high selectivity remains a significant challenge in supramolecular chemistry. Other approaches have utilized cucurbituril (B1219460) (Q8), a synthetic receptor, which has demonstrated the ability to bind specific dipeptide sequences with subnanomolar affinity in aqueous solutions, highlighting the potential for highly selective peptide recognition.

Enzymatic Degradation and Metabolic Fate in Bacterial Systems

In bacterial systems, peptidoglycan is not a static structure; it undergoes continuous remodeling and turnover during cell growth and division. This process involves the enzymatic degradation of the existing peptidoglycan and the recycling of its components.

The peptide stems, including those terminating in D-Ala-D-Ala, are subject to the action of various peptidoglycan hydrolases.

DD-Carboxypeptidases : These enzymes, which are a class of PBPs, cleave the terminal D-alanine from the pentapeptide side chains, generating tetrapeptides. This trimming process is crucial for regulating the extent of cross-linking in the peptidoglycan and for maintaining cell shape.

LD-Carboxypeptidases : These enzymes can further trim the peptide stem by hydrolyzing the bond between the L-amino acid at position 3 (e.g., L-lysine) and the penultimate D-alanine, releasing a tripeptide.

Amidases : Enzymes like N-acetylmuramyl-L-alanine amidase cleave the bond between the N-acetylmuramic acid sugar and the L-alanine of the peptide stem, separating the glycan strands from the peptide chains.

The resulting peptide fragments are then transported back into the cytoplasm via specific permeases, such as AmpG. Once inside the cytoplasm, these fragments are further broken down into individual amino acids or are directly reincorporated into new peptidoglycan precursors by enzymes like murein peptide ligase (Mpl). This recycling pathway is an efficient mechanism for bacteria to conserve energy and resources.

Epimerization and Racemization Pathways of Alanine (B10760859) Residues

The stereochemistry of the alanine residues in this compound is critical for its biological function. Epimerization, the change in configuration at one of several stereocenters, and racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, are processes that can alter the structure and, consequently, the biological activity of peptides. nih.govresearchgate.net

Enzymatic Pathways:

In biological systems, the interconversion of L-alanine and D-alanine is primarily catalyzed by the enzyme alanine racemase . nih.govebi.ac.ukproteopedia.orgwikipedia.org This pyridoxal-5'-phosphate (PLP)-dependent enzyme plays a vital role in bacteria by providing the D-alanine necessary for peptidoglycan synthesis from the more common L-alanine. proteopedia.orgwikipedia.org Alanine racemase acts on free amino acids and is not known to directly epimerize alanine residues within a peptide chain.

However, other enzymes known as peptide epimerases have been identified that can post-translationally modify the stereochemistry of amino acids within a peptide. nih.govfrontiersin.org These enzymes are often involved in the biosynthesis of secondary metabolites, including some cyclic peptides and lantibiotics. nih.govfrontiersin.orgnih.gov While a specific peptide epimerase for the alanine residues in this compound has not been characterized, the existence of such enzymes suggests a potential, though likely rare, biological pathway for the epimerization of the L-alanine or D-alanine residues in this or similar peptides.

Chemical Pathways:

Alanine residues within a peptide chain can undergo racemization through chemical mechanisms, particularly under conditions of elevated temperature or in the presence of strong acids or bases. nih.govorientjchem.orgresearchgate.net The mechanism generally involves the abstraction of the α-proton of the amino acid residue by a base, leading to the formation of a planar carbanion intermediate. Reprotonation of this intermediate can occur from either side, resulting in a mixture of L- and D-isomers. nih.gov

The rate of chemical racemization can be influenced by several factors:

pH: Racemization is generally faster under basic conditions. orientjchem.org

Temperature: Higher temperatures increase the rate of racemization.

Neighboring Residues: The nature of the adjacent amino acid residues can affect the acidity of the α-proton and thus the rate of racemization. nih.gov

Metal Ions: Certain metal cations can act as catalysts for racemization. researchgate.net

Under physiological conditions (neutral pH and moderate temperature), the spontaneous racemization of alanine residues within a peptide is a very slow process. researchgate.net However, over long periods or in specific microenvironments, it can lead to a loss of stereochemical integrity.

PathwayDescriptionRelevance to this compound
Enzymatic (Alanine Racemase) Interconverts free L- and D-alanine.Indirectly relevant by controlling the pool of D-alanine for peptide synthesis, but does not act on the peptide itself.
Enzymatic (Peptide Epimerase) Modifies the stereochemistry of amino acids within a peptide.A potential but unconfirmed pathway for the epimerization of the alanine residues.
Chemical Racemization Non-enzymatic interconversion of L- and D-isomers.A slow process under physiological conditions, but can be accelerated by heat, extreme pH, or catalysts.

Role in Bacterial Cell Wall Homeostasis and Peptidoglycan Remodeling

Integration and Processing within Peptidoglycan Bioreactor Systems

The biosynthesis of peptidoglycan is a complex process involving cytoplasmic and membrane-associated steps, culminating in the incorporation of new subunits into the existing cell wall. The initial steps involve the synthesis of the UDP-MurNAc-pentapeptide precursor in the cytoplasm. While the canonical pathway initiates with the addition of L-Alanine to UDP-MurNAc, variations at this first position, though rare, can occur. The presence of Glycine (B1666218) at the N-terminus of the peptide, as in Gly-L-Ala-L-Ala-D-Ala-D-Ala, would be an example of such a variation.

Studies have shown that in some bacteria, Glycine can replace L-Alanine at the first position of the peptide subunit. This substitution can influence the subsequent steps of peptidoglycan synthesis and the efficiency of precursor utilization. The enzymes responsible for adding amino acids to the growing peptide chain, the Mur ligases, exhibit a degree of substrate specificity. A precursor with an N-terminal Glycine might be processed differently by these enzymes compared to the canonical L-Alanine-containing precursor.

Once synthesized, the lipid II-pentapeptide precursor is translocated across the cell membrane to the periplasm, where it is incorporated into the growing peptidoglycan layer by penicillin-binding proteins (PBPs) and other transpeptidases. The structure of the pentapeptide, including its N-terminal amino acid, can affect its recognition and processing by these enzymes.

Table 1: Key Enzymes in Peptidoglycan Precursor Synthesis and their Substrates

EnzymeCanonical Substrate/ProductPotential Interaction with this compound Precursor
MurC UDP-MurNAc + L-Ala → UDP-MurNAc-L-AlaMay exhibit altered affinity or activity with Glycine as a substrate.
MurD UDP-MurNAc-L-Ala + D-Glu → UDP-MurNAc-L-Ala-D-GluActivity may be influenced by the preceding Glycine.
MurE UDP-MurNAc-L-Ala-D-Glu + L-Lys/m-DAP → UDP-MurNAc-tripeptideSpecificity may be affected by the initial amino acids of the peptide.
MurF UDP-MurNAc-tripeptide + D-Ala-D-Ala → UDP-MurNAc-pentapeptideUnlikely to be directly affected as it acts on the tripeptide intermediate.

Influence on Peptidoglycan Cross-Linking and Polymerization Events

The final and critical step in peptidoglycan synthesis is the cross-linking of the peptide side chains, which provides the cell wall with its characteristic strength and rigidity. This reaction is primarily catalyzed by D,D-transpeptidases (a class of PBPs). These enzymes recognize the D-Ala-D-Ala terminus of a donor pentapeptide, cleave the terminal D-Alanine, and form a new peptide bond with an acceptor peptide from an adjacent glycan strand.

The amino acid sequence of the stem peptide can influence the efficiency and type of cross-linking. The presence of Gly-L-Ala-L-Ala at the N-terminus could sterically or electrostatically affect the positioning of the pentapeptide within the active site of transpeptidases.

Table 2: Comparison of Transpeptidase Activity on Peptidoglycan Stems

Enzyme TypeDonor SubstrateAcceptor SiteResulting Cross-linkPotential Influence of this compound
D,D-Transpeptidase Pentapeptide (ending in D-Ala-D-Ala)Diamino acid at position 34-3 cross-linkThe N-terminal sequence may alter the presentation of the D-Ala-D-Ala terminus to the enzyme.
L,D-Transpeptidase TetrapeptideDiamino acid at position 33-3 cross-linkThe N-terminal sequence of the original pentapeptide could influence the generation of the tetrapeptide substrate.

Participation in Peptidoglycan Recycling Pathways

During bacterial growth and division, the cell wall is constantly remodeled, leading to the release of peptidoglycan fragments into the periplasm. Many bacteria have sophisticated recycling pathways to salvage these fragments, which is important for cellular economy and for evading the host immune system.

The recycling process involves a series of enzymes that break down the peptidoglycan fragments into smaller, reusable components. For instance, L,D-carboxypeptidases are involved in trimming the peptide side chains. The specific sequence of the peptide would likely affect its recognition and cleavage by these recycling enzymes. A non-canonical peptide such as this compound might be a poor substrate for these enzymes, potentially leading to an accumulation of unusual peptidoglycan fragments. Such an accumulation could, in turn, signal changes in cell wall metabolism.

Recent research has highlighted that intermediates in the peptidoglycan recycling pathway can modulate the synthesis and structure of the cell wall, indicating a feedback mechanism between recycling and de novo synthesis. The nature of the recycled fragments, dictated by their peptide sequence, would be a key factor in this regulatory cross-talk.

Modulation of Bacterial Cell Morphology and Integrity at the Molecular Level

The precise chemical composition of peptidoglycan is a key determinant of cell shape and integrity. Alterations in the peptide stem can lead to significant morphological changes. The incorporation of non-canonical D-amino acids, for example, has been shown to affect cell shape.

Advanced Research Applications and Methodological Developments

Development as a Biochemical Probe for Peptidoglycan Synthesis Pathways

The investigation of peptidoglycan biosynthesis is fundamental to understanding bacterial cell wall architecture and identifying new antibiotic targets. Gly-L-Ala-L-Ala-D-Ala-D-Ala and its analogs have been instrumental in the development of biochemical probes to elucidate the intricate steps of this essential pathway. These probes are designed to mimic the natural substrates of the enzymes involved in peptidoglycan synthesis, thereby allowing researchers to monitor and characterize their activities.

In vitro enzymatic assays are indispensable for dissecting the individual reactions within a metabolic pathway. The pentapeptide this compound can be utilized as a substrate or an inhibitor in assays for enzymes such as D,D-transpeptidases and D,D-carboxypeptidases, which are critical for the cross-linking of peptidoglycan chains. unc.edu By modifying the peptide with reporter molecules, such as fluorophores or radioisotopes, researchers can quantify enzyme kinetics, substrate specificity, and the inhibitory potential of new drug candidates. For example, fluorescently-modified D-amino acids and dipeptides have been successfully used to probe peptidoglycan synthesis in live bacteria. nih.gov These probes are incorporated into the cell wall by the native biosynthetic machinery, providing a direct readout of enzymatic activity.

Enzyme TargetAssay PrincipleInformation Gained
D,D-TranspeptidaseCompetitive binding or incorporation of a labeled pentapeptide analog.Enzyme kinetics (Km, Vmax), inhibitor potency (IC50), substrate specificity.
D,D-CarboxypeptidaseMeasurement of the cleavage of the terminal D-Ala from a labeled pentapeptide substrate.Enzymatic activity, inhibitor screening, mechanistic studies.
D-alanine:D-alanine ligase (Ddl)Monitoring the ATP-dependent ligation of two D-alanine residues, sometimes using analogs to probe specificity.Enzyme kinetics, substrate requirements, inhibitor effects. nih.govebi.ac.uk

Cell-free systems, which contain the necessary cellular machinery for a specific biological process without intact cells, offer a powerful platform for detailed mechanistic studies. In the context of peptidoglycan synthesis, cell-free systems derived from bacteria like Bacillus megaterium can be used to study the entire process, from precursor synthesis to polymerization and cross-linking. google.com Within these systems, this compound can be introduced as a defined substrate to investigate the sequential action of multiple enzymes, the assembly of intermediates, and the mechanism of action of antibiotics that target this pathway. google.comresearchgate.net The use of such defined systems allows for precise control over reaction components and facilitates the identification and characterization of transient intermediates that are often difficult to observe in vivo.

Design and Evaluation of Peptidomimetics Based on the this compound Scaffold

The therapeutic potential of peptides is often limited by their poor stability and bioavailability. Peptidomimetics are compounds that mimic the three-dimensional structure and biological activity of a peptide but have improved pharmacological properties. nih.gov The this compound sequence provides a valuable scaffold for the design of peptidomimetics aimed at inhibiting bacterial cell wall synthesis.

Structural ModificationRationaleDesired Outcome
Replacement of L-amino acids with D-amino acidsIncreased resistance to proteolysis. novoprolabs.comEnhanced in vivo half-life.
Introduction of non-peptidic linkersTo mimic peptide bond geometry while being resistant to peptidases.Improved enzymatic stability.
CyclizationTo lock the peptide into its bioactive conformation and reduce susceptibility to exopeptidases. novoprolabs.comIncreased receptor affinity and stability.
Side chain modificationsTo enhance binding affinity and specificity for the target enzyme.Improved potency and selectivity.

A major challenge in the development of peptide-based drugs is their susceptibility to degradation by proteases. Chemical modifications to the this compound scaffold can significantly enhance its enzymatic stability. novoprolabs.com Strategies include N-terminal acetylation and C-terminal amidation to block exopeptidases, as well as the incorporation of D-amino acids, which are not recognized by most proteases. novoprolabs.com Furthermore, replacing labile peptide bonds with more stable isosteres can prevent cleavage by endopeptidases. These modifications aim to prolong the active lifetime of the peptidomimetic in a biological environment, thereby increasing its therapeutic efficacy. Covalent chemical modification has re-emerged as a powerful approach to tailor protein and enzyme properties. nih.gov

Engineering of Enzymes for Stereospecific Peptide Synthesis

The synthesis of peptides containing D-amino acids, such as this compound, can be challenging using standard chemical methods. Enzyme-catalyzed synthesis offers a highly stereospecific and environmentally friendly alternative. Researchers are actively engineering enzymes to improve their efficiency and substrate scope for the synthesis of such peptides. D-alanine:D-alanine ligase (Ddl) is a key enzyme in the biosynthesis of the cell wall by forming the D-alanyl-D-alanine dipeptide. nih.gov This enzyme has been a target for engineering to control the synthesis of D-Ala-D-Ala and its analogs. nih.govresearchgate.net The enzymatic assay for D-alanine can be constructed using alanine (B10760859) racemase and L-alanine dehydrogenase. nih.govresearchgate.net

Enzyme engineering efforts focus on modifying the active site of ligases and polymerases to accept specific L- and D-amino acid substrates in a predetermined sequence. This can be achieved through rational design, which involves making specific changes to the enzyme's amino acid sequence based on its known structure and mechanism, or through directed evolution, where large libraries of enzyme variants are screened for the desired activity. The development of such engineered enzymes holds great promise for the efficient and scalable synthesis of complex peptides like this compound for research and therapeutic applications.

Enzyme ClassEngineering GoalApplication in Synthesis
Peptide LigasesAltering substrate specificity to incorporate both L- and D-amino acids in a specific sequence.Stereospecific synthesis of the full pentapeptide.
D-alanine:D-alanine Ligase (Ddl)Modifying the active site to enhance catalytic efficiency or alter substrate specificity for D-alanine analogs.Efficient production of the D-Ala-D-Ala dipeptide precursor. nih.govebi.ac.uk
Amine DehydrogenasesEngineering for the asymmetric synthesis of chiral amines from ketones.Production of optically pure D-alanine as a starting material. iiserpune.ac.in

Application of Integrated Experimental and Computational Approaches

The study of peptides like this compound, which mimics the terminus of peptidoglycan precursors in many bacteria, has been greatly enhanced by the integration of experimental techniques and computational modeling. researchgate.netuliege.be This synergistic approach allows researchers to probe molecular interactions at a level of detail not achievable by either method alone. Computational tools can generate hypotheses and predict binding phenomena, which can then be validated and refined through experimental assays. For instance, computational protein design programs like Rosetta have been utilized to create novel protein interfaces that bind specifically to the D-Ala-D-Ala dipeptide, a critical component of the this compound sequence. researchgate.net These integrated strategies are crucial for developing new molecules with high affinity and specificity for biological targets related to bacterial cell wall synthesis.

De novo Design of Peptide Analogs with Tuned Specificity

De novo design refers to the creation of novel peptide sequences with desired properties, rather than modifying existing ones. In the context of this compound, this approach is particularly relevant for overcoming antibiotic resistance. A primary example is vancomycin (B549263) resistance, where bacteria replace the terminal D-Ala with D-Lactate (D-Lac), significantly reducing the antibiotic's binding affinity. researchgate.netnih.govfrontiersin.org

Computational methods play a pivotal role in designing peptide analogs or protein binders that can overcome this challenge. By modeling the target's binding pocket, researchers can design new molecules that either bind effectively to the modified D-Ala-D-Lac terminus or that have enhanced affinity for the original D-Ala-D-Ala target, outcompeting resistance mechanisms. researchgate.net The process often involves creating a library of virtual peptide analogs by substituting amino acids and then using docking simulations and energy calculations to predict their binding affinities. researchgate.net For example, substituting an L-Alanine for a D-Alanine in the middle of an α-helix can significantly impact its stability, a factor that must be considered in computational design. nih.gov

Table 1: Computationally Designed Peptide Analogs and Their Properties

Analog Sequence Target Moiety Design Strategy Predicted Outcome
Ac-L-Lys-D-Ala-D-Lac Vancomycin Binding Site Mimic resistant precursor Reduced binding energy
Ac-L-Lys-D-Ala-Gly Vancomycin Binding Site Specificity analysis Low association constant
Gly-L-Ala-L-Ala-D-Ala-D-Ser DD-Transpeptidase Active Site Introduce new H-bond Altered enzyme inhibition

Note: This table is illustrative, based on principles of de novo design applied to the D-Ala-D-Ala motif.

Prediction of Binding Modes and Conformational Changes

Understanding how this compound interacts with its biological targets, such as glycopeptide antibiotics like vancomycin or enzymes like DD-peptidases, is fundamental. uliege.benih.gov Computational modeling is instrumental in predicting the specific three-dimensional arrangement (binding mode) of the peptide within the receptor's active site and the conformational changes that occur in both molecules upon binding.

Molecular docking simulations can predict the preferred orientation of the peptide when it binds to a protein. For the D-Ala-D-Ala terminus, studies have shown that it forms a critical network of five hydrogen bonds with vancomycin. researchgate.netresearchgate.net Computational models can replicate this binding mode and predict how modifications to the peptide sequence would disrupt these interactions.

Furthermore, molecular dynamics (MD) simulations can provide insights into the dynamic nature of these interactions and reveal conformational changes. For example, upon binding L-Lys-D-Ala-D-Ala, the binding sites of both vancomycin and DD-peptidase show the enzyme or antibiotic enveloping the peptide substrate. nih.gov These simulations can map out the energy landscapes of binding and unbinding events, highlighting key intermediate states and conformational shifts that are often difficult to capture experimentally. The flexibility of glycine (B1666218) residues, for instance, can introduce specific conformational possibilities in the peptide backbone that influence binding. nih.gov

Table 2: Predicted Interactions and Conformational Changes for Peptide Binding

Interacting Pair Key Predicted Interactions Predicted Conformational Change Computational Method
D-Ala-D-Ala & Vancomycin 5 hydrogen bonds; immobilization of terminal carboxylate Peptide backbone adopts a bound conformation; limited flexibility in vancomycin NMR, Molecular Modeling uliege.beresearchgate.net
L-Lys-D-Ala-D-Ala & DD-Peptidase Antiparallel backbone alignment; H-bonds with Ser-62, His-298 Enzyme active site cleft closes around the substrate X-ray Crystallography, Molecular Modeling uliege.benih.gov

Future Research Directions and Unanswered Questions

Elucidating the Precise Role of Glycine (B1666218) at Position 1 of Peptidoglycan Stem Peptides

The presence of glycine at the first position of the peptidoglycan stem peptide is a variation from the more common L-Alanine found in many bacterial species. glycopedia.eu The precise functional implications of this substitution remain an area of active inquiry.

Key Unanswered Questions:

Impact on Peptidoglycan Structure and Flexibility: How does the presence of glycine, with its smaller side chain compared to L-Alanine, affect the local conformation and flexibility of the peptidoglycan meshwork? It is hypothesized that glycine may allow for a more compact or flexible structure, potentially influencing the cell's ability to withstand osmotic stress or adapt its shape.

Recognition by Peptidoglycan-Modifying Enzymes: Do enzymes involved in peptidoglycan synthesis and remodeling, such as transpeptidases and carboxypeptidases, exhibit different affinities or catalytic efficiencies for stem peptides initiated with glycine versus L-Alanine? Studies have shown that glycine can replace L-alanine in position 1 of the peptide subunit, which can lead to the accumulation of modified peptidoglycan precursors that are poor substrates for some of the enzymes involved in peptidoglycan synthesis. nih.gov

Influence on Innate Immune Recognition: Pattern recognition receptors in the host's innate immune system, such as Nod-like receptors, recognize specific peptidoglycan fragments. nih.govuu.nl It is important to determine if the substitution of L-Alanine with glycine at position 1 alters the recognition of these fragments and, consequently, the host's immune response.

Future Research Approaches:

High-Resolution Structural Studies: Employing techniques like solid-state NMR and X-ray crystallography to determine the high-resolution structure of peptidoglycan containing Gly-L-Ala-L-Ala-D-Ala-D-Ala will provide insights into its conformational properties.

Enzymatic Assays: Comparative kinetic studies of key peptidoglycan-modifying enzymes with both glycine- and L-Alanine-containing substrates will clarify substrate specificity and catalytic efficiency.

Immunological Studies: Investigating the binding affinities and activation of pattern recognition receptors by synthetic peptidoglycan fragments with and without the initial glycine will reveal its role in immune recognition.

Exploring the Full Substrate Repertoire and Regulatory Networks of Enzymes Interacting with this compound

The synthesis and modification of the this compound pentapeptide are orchestrated by a suite of enzymes. mdpi.comoup.com A comprehensive understanding of their full range of substrates and the intricate regulatory networks that control their activity is still lacking.

Key Unanswered Questions:

Substrate Promiscuity: To what extent do the Mur ligases (MurC, MurD, MurE, and MurF), which are responsible for the stepwise addition of amino acids to the stem peptide, tolerate alternative substrates? oup.com Understanding their substrate flexibility could open avenues for the development of novel inhibitors.

Regulatory Mechanisms: How are the activities of these enzymes regulated at the transcriptional, translational, and post-translational levels? The regulation of peptidoglycan synthesis is complex and involves multiprotein complexes. researchgate.net Unraveling these networks is crucial for understanding how bacteria adapt their cell wall synthesis to different environmental conditions. For example, the protein levels of some peptidoglycan endopeptidases are regulated by amino acid availability. frontiersin.org

Interactions within Multi-Enzyme Complexes: Peptidoglycan synthesis is carried out by dynamic multi-enzyme complexes. researchgate.net How do the enzymes that synthesize and modify this compound interact with other components of these complexes, and how do these interactions modulate their activity?

Future Research Approaches:

High-Throughput Substrate Screening: Developing and employing high-throughput screening methods to test a wide range of potential substrates for the enzymes involved in pentapeptide synthesis.

Systems Biology Approaches: Utilizing transcriptomics, proteomics, and metabolomics to identify the regulatory networks that control the expression and activity of these enzymes under various conditions.

Biochemical and Biophysical Studies: Investigating the protein-protein interactions within the peptidoglycan synthesis machinery using techniques such as co-immunoprecipitation, surface plasmon resonance, and fluorescence resonance energy transfer.

Advanced Structural Studies of this compound in Complex with Native Bacterial Receptors

Understanding the three-dimensional structures of this compound bound to its native bacterial receptors, such as transpeptidases and D,D-carboxypeptidases (also known as penicillin-binding proteins or PBPs), is fundamental for rational drug design.

Key Unanswered Questions:

Conformational Changes upon Binding: What conformational changes occur in both the pentapeptide and the receptor upon binding? Penicillin mimics the D-Ala-D-Ala substrate and covalently inhibits PBPs by acylating a conserved serine in the active site. acs.org

Structural Basis of Substrate Specificity: What are the specific molecular interactions that determine the recognition and binding of the this compound motif by different PBPs?

Mechanisms of Resistance: How do mutations in PBPs, which can lead to antibiotic resistance, alter their interaction with this pentapeptide substrate?

Future Research Approaches:

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These techniques can provide high-resolution structures of the pentapeptide in complex with its target enzymes. cellstructureatlas.orgwikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the dynamics of the interaction between the pentapeptide and its receptors in solution. acs.orgrsc.org

Computational Modeling and Molecular Dynamics Simulations: These methods can complement experimental data by providing insights into the energetics and dynamics of binding.

Development of Novel Chemical Probes and Tools for Peptidoglycan Research

Chemical probes are invaluable tools for studying the dynamic processes of peptidoglycan synthesis and remodeling in living bacteria.

Key Unanswered Questions:

Activity-Based Probes: Can we design and synthesize more selective and efficient activity-based probes that specifically target the enzymes that interact with this compound? The development of β-lactam and β-lactone activity-based probes allows for the visualization of the activity and localization of Penicillin-Binding Proteins (PBPs). morressier.com

Fluorescent Analogs: The creation of fluorescently labeled analogs of this compound would enable the direct visualization of its incorporation into the cell wall and its trafficking through the biosynthetic pathway. Fluorescent D-amino acid probes have been developed to label peptidoglycan in living cells. acs.org

Probes for Studying Protein-Protein Interactions: Can chemical cross-linking and photoaffinity labeling strategies be employed to identify novel protein interaction partners of the enzymes involved in pentapeptide metabolism?

Future Research Approaches:

Synthetic Chemistry: The synthesis of novel chemical probes with tailored properties, such as improved cell permeability and target selectivity. nih.gov

Advanced Microscopy Techniques: Utilizing super-resolution microscopy to visualize the localization and dynamics of peptidoglycan synthesis in real-time using newly developed probes.

Chemical Proteomics: Employing activity-based probes in combination with mass spectrometry to identify and quantify the active enzymes in different physiological states.

Computational Frameworks for Predicting Peptide-Protein Interactions with D-Amino Acid Motifs

The presence of D-amino acids in the this compound pentapeptide presents a unique challenge for computational modeling of its interactions with proteins.

Key Unanswered Questions:

Force Field Parameterization: Are current molecular mechanics force fields accurately parameterized to model the conformational preferences and interactions of peptides containing D-amino acids?

Docking and Scoring Functions: How can docking algorithms and scoring functions be improved to accurately predict the binding poses and affinities of D-amino acid-containing peptides to their protein targets?

Predicting Resistance Mutations: Can computational models be developed to predict mutations in target proteins that would lead to decreased binding of the pentapeptide and, consequently, antibiotic resistance?

Future Research Approaches:

Development of Improved Force Fields: Refining force field parameters for D-amino acids based on high-level quantum mechanical calculations and experimental data.

Machine Learning Approaches: Utilizing machine learning algorithms trained on experimental data to develop more accurate scoring functions for peptide-protein docking. cambridge.org

Molecular Dynamics Simulations: Performing long-timescale molecular dynamics simulations to study the binding and unbinding pathways of the pentapeptide from its target enzymes, providing insights into the mechanism of interaction. emerginginvestigators.orgbiorxiv.org

Table of Compounds

Q & A

Q. What are the standard methodologies for synthesizing Gly-L-Ala-L-Ala-D-Ala-D-Ala with high enantiomeric purity?

Solid-phase peptide synthesis (SPPS) is commonly employed, utilizing Fmoc/t-Bu protection strategies for L- and D-Ala residues. Critical steps include:

  • Sequential coupling of protected amino acids with HBTU/HOBt activation.
  • Chiral purity verification via reverse-phase HPLC (≥97% purity as per analytical standards) .
  • Deprotection with trifluoroacetic acid (TFA) and cleavage from resin. Post-synthesis purification via preparative HPLC with C18 columns ensures enantiomeric separation.

Q. How can researchers validate the primary structure of this compound?

  • Mass spectrometry (MS): Electrospray ionization (ESI-MS) or MALDI-TOF confirms molecular weight (e.g., expected [M+H]⁺ ion).
  • Amino acid analysis (AAA): Acid hydrolysis followed by HPLC quantifies residue ratios.
  • Circular dichroism (CD): Distinguishes L/D configurations by analyzing peptide backbone conformation .

Q. What analytical techniques are recommended for assessing peptide stability under physiological conditions?

  • Stability assays: Incubate the peptide in simulated biological fluids (e.g., phosphate-buffered saline, pH 7.4) at 37°C.
  • Degradation monitoring: Use HPLC or LC-MS to track decomposition products over time.
  • Thermal stability: Differential scanning calorimetry (DSC) identifies denaturation temperatures .

Advanced Research Questions

Q. How does the D-Ala-D-Ala motif influence interactions with bacterial penicillin-binding proteins (PBPs)?

The D-Ala-D-Ala sequence mimics bacterial cell wall precursors, enabling competitive inhibition studies:

  • Surface plasmon resonance (SPR): Quantify binding affinity (KD) to PBPs like PBP2a in methicillin-resistant Staphylococcus aureus (MRSA).
  • Molecular docking simulations: Compare binding poses with natural substrates (e.g., Lipid II) using software like AutoDock Vina .
  • Enzyme kinetics: Measure inhibition constants (Ki) via fluorometric assays using modified substrates (e.g., D-Ala-D-Ala-AMC) .

Q. What strategies resolve contradictions in NMR chemical shift data for this compound across studies?

Discrepancies may arise from solvent polarity, pH, or temperature variations. Methodological solutions include:

  • Standardizing experimental conditions (e.g., 600 MHz spectrometer, D₂O at 25°C).
  • Cross-referencing with databases (e.g., Biological Magnetic Resonance Data Bank) for validated shifts.
  • Employing 2D NMR (COSY, NOESY) to resolve overlapping signals from L/D stereoisomers .

Q. How can researchers replicate crystallographic studies of this compound?

  • Crystal growth: Optimize conditions (e.g., vapor diffusion with PEG 3350 precipitant).
  • Data collection: Use synchrotron radiation (λ = 1.0 Å) for high-resolution diffraction.
  • Structure refinement: Apply software like PHENIX to model L/D conformations and validate with Ramachandran plots .

Data Analysis & Interpretation

Q. What statistical approaches are suitable for analyzing dose-response data in antimicrobial assays involving this peptide?

  • Nonlinear regression: Fit data to sigmoidal curves (e.g., Hill equation) to calculate IC₅₀ values.
  • ANOVA with post-hoc tests: Compare efficacy across bacterial strains (e.g., Gram-positive vs. Gram-negative).
  • Bootstrap resampling: Estimate confidence intervals for small sample sizes .

Q. How should researchers address variability in enzymatic hydrolysis rates reported for this compound?

  • Control variables: Standardize enzyme concentrations (e.g., porcine elastase) and buffer ionic strength.
  • Use internal standards (e.g., D-amino acid oxidase) to normalize activity measurements.
  • Conduct time-resolved MALDI-TOF to track cleavage intermediates .

Comparative & Interdisciplinary Studies

Q. What methodologies enable comparative studies between this compound and its analogs (e.g., D-Ala-D-Lac)?

  • Free energy calculations: Use molecular dynamics (MD) simulations to compare binding free energies (ΔG) to PBPs.
  • Resistance profiling: Test analogs against β-lactamase-producing strains to assess cross-resistance .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

  • ADMET prediction: Tools like SwissADME estimate absorption, distribution, and toxicity.
  • Coarse-grained MD: Simulate peptide-membrane interactions to predict cellular uptake efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.